molecular formula C8H20N2O2 B3328653 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) CAS No. 50331-68-5

3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

Cat. No. B3328653
CAS RN: 50331-68-5
M. Wt: 176.26 g/mol
InChI Key: XNLUYEOBGUSDOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), also known as AEDB, is a synthetic molecule composed of two nitrogen atoms, two oxygen atoms, and two hydrogen atoms. AEDB is a relatively new molecule, and its potential uses are still being explored. AEDB has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments. In biochemistry, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has been studied for its potential to modulate protein-protein interactions, which could be useful in the development of new drugs and therapies. In physiology, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has been studied for its potential to modulate the activity of certain enzymes, which could be useful in the treatment of various diseases. In laboratory experiments, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has been studied for its potential to modulate the activity of certain enzymes, which could be useful in the development of new methods of drug delivery.

Mechanism of Action

The mechanism of action of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is still not fully understood. However, it is believed that 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) interacts with certain proteins and enzymes in the body, which modulates their activity. This modulation of protein and enzyme activity is thought to be responsible for the biochemical and physiological effects of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol).
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) are still being studied. However, it is believed that 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has the potential to modulate the activity of certain proteins and enzymes, which could be useful in the development of new drugs and therapies. 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has also been studied for its potential to modulate the activity of certain enzymes, which could be useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has several advantages and limitations for use in laboratory experiments. One advantage is that 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is relatively easy to synthesize, which makes it ideal for use in laboratory experiments. Additionally, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has the potential to modulate the activity of certain proteins and enzymes, which could be useful in the development of new methods of drug delivery. However, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) also has some limitations for use in laboratory experiments. For example, the mechanism of action of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) is still not fully understood, which could limit its usefulness in certain experiments. Additionally, 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) has a relatively short half-life, which could limit its usefulness in long-term experiments.

Future Directions

There are several possible future directions for 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol). One possible direction is to further study the mechanism of action of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), in order to better understand how it interacts with proteins and enzymes. Additionally, further research could be done to explore the potential applications of 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol) in the fields of biochemistry, physiology, and laboratory experiments. Finally, further research could be done to develop new methods of synthesizing 3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol), as well as to extend its half-life, in order to make it more useful in long-term experiments.

properties

IUPAC Name

3-[2-aminoethyl(3-hydroxypropyl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2/c9-3-6-10(4-1-7-11)5-2-8-12/h11-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLUYEOBGUSDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCCO)CCN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-((2-Aminoethyl)azanediyl)bis(propan-1-ol)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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